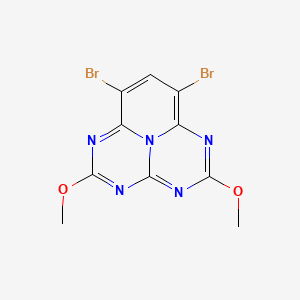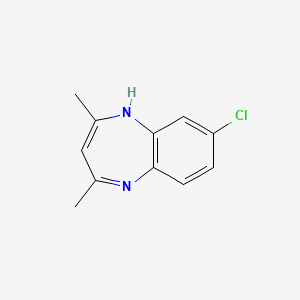
1-Phenyl-2-(phenylsulfinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(phenylsulfinyl)ethanol is an organic compound with the molecular formula C14H14O2S It is characterized by the presence of a phenyl group attached to a sulfinyl group, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(phenylsulfinyl)ethanol can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with phenylacetylene in the presence of a catalyst such as anhydrous ferrous chloride in ethanol . Another method includes the reaction of benzenesulfonohydrazide with a suitable aldehyde or ketone in the presence of copper diacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(phenylsulfinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(phenylsulfinyl)ethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(phenylsulfinyl)ethanol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenyl groups may interact with aromatic receptors, modulating biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(phenylsulfonyl)ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Phenyl-2-(2-pyridyl)ethanol: Contains a pyridyl group instead of a phenylsulfinyl group.
Uniqueness
1-Phenyl-2-(phenylsulfinyl)ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The sulfinyl group can undergo specific redox reactions that are not possible with sulfonyl or other substituents, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
49639-26-1 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-1-phenylethanol |
InChI |
InChI=1S/C14H14O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
HDGGJVKMRKWGGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)





![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)


